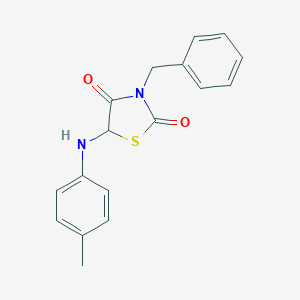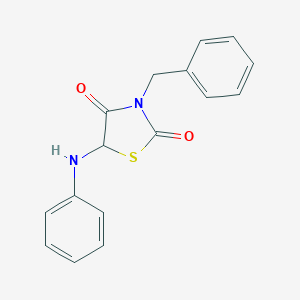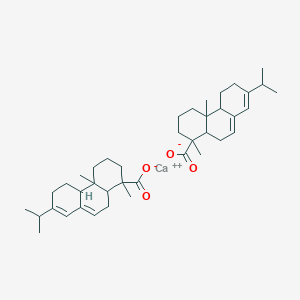
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce the expression of certain genes involved in apoptosis.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to form stable complexes with metal ions, making it useful in analytical chemistry. It is also relatively easy to synthesize and modify, allowing for the creation of derivatives with improved properties. However, one limitation of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as an antitumor agent, and further studies are needed to fully understand its mechanism of action and efficacy in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione make it a promising candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and to create derivatives with improved solubility and efficacy.
Métodos De Síntesis
The synthesis of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of benzylamine and 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then subjected to cyclization with chloroacetic acid to form the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
The unique properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione have made it a promising candidate for various scientific research applications. Its ability to act as a chelating agent and form stable complexes with metal ions has made it useful in analytical chemistry. It has also been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. Additionally, 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Fórmula molecular |
C17H13NO3S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
(5Z)-3-benzyl-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c19-14-8-6-12(7-9-14)10-15-16(20)18(17(21)22-15)11-13-4-2-1-3-5-13/h1-10,19H,11H2/b15-10- |
Clave InChI |
UEACFOXOVJLGLS-GDNBJRDFSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)

![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)
![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)

